molecular formula C22H16ClFN4O3 B2369498 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1105215-19-7

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2369498
M. Wt: 438.84
InChI Key: OFBSBVJUWGCYPQ-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

Researchers have developed methods for synthesizing novel acetamides, including those with a 1,2,4-oxadiazole cycle, showing diverse biological properties. This includes a set of 32 analogs bearing a 1,2,4-oxadiazole cycle, highlighting a synthetic approach for diverse functionalized triazolopyridine derivatives (Karpina et al., 2019).

Antimicrobial Properties

Acetamide derivatives with azinane and 1,3,4-oxadiazole cores have been synthesized and evaluated for antibacterial potentials. For instance, a compound with a 2-methylphenyl group showed significant growth inhibition against various bacterial strains (Iqbal et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some bioactive benzothiazolinone acetamide analogs have been studied for their photochemical, thermochemical properties, and potential as photosensitizers in dye-sensitized solar cells. Their nonlinear optical activity and natural bond orbital analysis offer insights into various intramolecular interactions. Molecular docking studies have also been conducted to understand the binding interactions with specific proteins (Mary et al., 2020).

Antibacterial and Anti-enzymatic Potentials

N-substituted derivatives of acetamides have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, with some showing considerable effectiveness against gram-negative bacterial strains (Nafeesa et al., 2017).

Spectroscopic Studies and Molecular Docking

The spectroscopic analysis and molecular docking studies of various compounds offer a deeper understanding of their potential interactions and properties. For example, the study of compounds like N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide contributes significantly to this field (Ding et al., 2006).

properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O3/c1-13-4-9-16(11-18(13)24)25-19(29)12-28-10-2-3-17(22(28)30)21-26-20(27-31-21)14-5-7-15(23)8-6-14/h2-11H,12H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSBVJUWGCYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

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